molecular formula C9H9ClO4S B8616557 4-(2-Chloroethanesulfonyl)benzoic acid

4-(2-Chloroethanesulfonyl)benzoic acid

Cat. No. B8616557
M. Wt: 248.68 g/mol
InChI Key: RJYLWBRPROPHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06353017B1

Procedure details

4-(2-Chloroethylsulfanyl)-benzoic acid (18.4 mmol) is suspended in methylene chloride (60 ml) and cooled to −10C. m-Chloroperbenzoic acid (38.6 mmol) are added dropwise in methylene chloride (60 ml) and the mixture is stirred for e hours at −10° C. The mixture is diluted methylene chloride (100 ml) and a 5% solution of sodium thiosulfate in water is added and the mixture vigorously stirred. The mixture is extracted, washed with water and and dried over sodium sulfate and evaporated. The crude product is recrystallized from ethylacetate and the solid filtered of and dried (vacuum). 2.19 g of a pale powder with mp. 142-144° C., Rf=0.37 (CH2Cl2/MeOH=9:1) is obtained.
Name
4-(2-Chloroethylsulfanyl)-benzoic acid
Quantity
18.4 mmol
Type
reactant
Reaction Step One
Quantity
38.6 mmol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3]SC1C=CC(C(O)=O)=CC=1.Cl[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([O:23]O)=[O:22])[CH:16]=1.[S:25]([O-:29])([O-])(=[O:27])=S.[Na+].[Na+]>C(Cl)Cl.O>[Cl:1][CH2:2][CH2:3][S:25]([C:20]1[CH:19]=[CH:18][C:17]([C:21]([OH:23])=[O:22])=[CH:16][CH:15]=1)(=[O:29])=[O:27] |f:2.3.4|

Inputs

Step One
Name
4-(2-Chloroethylsulfanyl)-benzoic acid
Quantity
18.4 mmol
Type
reactant
Smiles
ClCCSC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
38.6 mmol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for e hours at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10C
STIRRING
Type
STIRRING
Details
the mixture vigorously stirred
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from ethylacetate
FILTRATION
Type
FILTRATION
Details
the solid filtered of and
CUSTOM
Type
CUSTOM
Details
dried (vacuum)

Outcomes

Product
Name
Type
product
Smiles
ClCCS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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